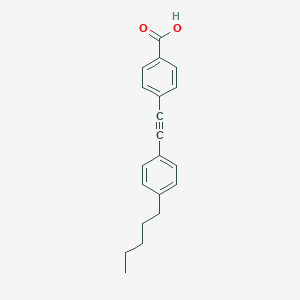

4-((4-Pentylphenyl)ethynyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-pentylphenyl)ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O2/c1-2-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(21)22/h6-9,12-15H,2-5H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVMCIKQNOCQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((4-Pentylphenyl)ethynyl)benzoic Acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-((4-pentylphenyl)ethynyl)benzoic acid, a molecule of significant interest in materials science. Its rigid, linear structure, a consequence of the para-substituted phenyl rings linked by an ethynyl bridge, coupled with the terminal carboxylic acid and pentyl groups, imparts properties that are highly desirable for the development of liquid crystals and organic electronic materials. This document will detail the synthetic route to this compound, its structural and physicochemical properties, and its potential applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The unique architecture of 4-((4-pentylphenyl)ethynyl)benzoic acid is central to its function. The molecule consists of a rigid core composed of two para-substituted benzene rings, linked by a carbon-carbon triple bond (an ethynyl group). One end of this rigid rod is functionalized with a carboxylic acid group, which can participate in hydrogen bonding and provides a site for further chemical modification. The other end is appended with a flexible pentyl chain, which influences the molecule's solubility and its self-assembly properties in the solid and liquid crystalline states.

Key Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C20H20O2 | Calculated |

| Molecular Weight | 292.37 g/mol | Calculated |

| IUPAC Name | 4-((4-pentylphenyl)ethynyl)benzoic acid | IUPAC Nomenclature |

| Appearance | Expected to be a white or off-white solid | Analogy to similar compounds |

| Melting Point | Estimated to be in the range of 150-200 °C | Based on related structures[1][2] |

| Solubility | Soluble in organic solvents like THF, DMF, and chlorinated hydrocarbons. Poorly soluble in water. | General solubility of similar organic acids |

Synthesis of 4-((4-Pentylphenyl)ethynyl)benzoic Acid

The most efficient and widely used method for the synthesis of 4-((4-pentylphenyl)ethynyl)benzoic acid is the Sonogashira cross-coupling reaction .[3][4] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[3][4] For the synthesis of the target molecule, the key precursors are 4-iodobenzoic acid and 1-ethynyl-4-pentylbenzene .

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodobenzoic acid) to form a Pd(II) species.

-

Copper Cycle : The terminal alkyne (1-ethynyl-4-pentylbenzene) reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This step is facilitated by a base, typically an amine, which deprotonates the alkyne.

-

Transmetalation : The copper acetylide then transfers the acetylide group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, 4-((4-pentylphenyl)ethynyl)benzoic acid, and regenerate the active Pd(0) catalyst.

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

The following protocol is an adapted procedure based on standard Sonogashira coupling reactions of similar substrates.[5][6] Researchers should optimize these conditions for their specific setup and purity requirements.

Materials:

-

4-Iodobenzoic acid

-

1-Ethynyl-4-pentylbenzene

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

-

Copper(I) iodide (CuI)

-

Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture of toluene and an amine)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-iodobenzoic acid (1.0 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).

-

Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base (2-3 eq). Stir the mixture to ensure homogeneity.

-

Alkyne Addition: Add 1-ethynyl-4-pentylbenzene (1.1-1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-((4-pentylphenyl)ethynyl)benzoic acid.

Caption: A generalized workflow for the synthesis of the target molecule.

Characterization of 4-((4-Pentylphenyl)ethynyl)benzoic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose, with expected spectral features based on the molecule's structure and data from analogous compounds.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the aliphatic protons of the pentyl chain (with characteristic splitting patterns), and a singlet for the carboxylic acid proton (which may be broad and exchangeable with D2O).

-

13C NMR: The carbon NMR spectrum will display signals for the quaternary carbons of the ethynyl group, the aromatic carbons (with different chemical shifts for substituted and unsubstituted positions), the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the pentyl chain.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid group (typically around 2500-3300 cm-1).

-

A sharp C=O stretching vibration for the carbonyl group will be present (around 1700 cm-1).

-

A characteristic, though often weak, C≡C stretching band for the alkyne will appear in the region of 2100-2260 cm-1.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be observed.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of 292.37.

-

Applications in Materials Science

The unique molecular structure of 4-((4-pentylphenyl)ethynyl)benzoic acid makes it a promising candidate for several applications in materials science, particularly in the fields of liquid crystals and organic electronics.

Liquid Crystals

The rigid, rod-like shape of the molecule is a key prerequisite for liquid crystalline behavior.[7] The pentyl chain provides the necessary flexibility, while the rigid core promotes anisotropic self-assembly. The terminal carboxylic acid group can engage in hydrogen bonding, which can further stabilize liquid crystalline phases. Molecules with similar structures are known to exhibit nematic and/or smectic phases.[8][9] The ability to form these ordered, fluid phases is the basis for their use in liquid crystal displays (LCDs) and other optical technologies.

Organic Electronics

The extended π-conjugated system of the diphenylacetylene core provides a pathway for charge transport, making this molecule and its derivatives potential components of organic electronic devices.[10][11][12][13] The carboxylic acid group allows for the molecule to be anchored to surfaces or incorporated into larger polymer structures. Potential applications include:

-

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

-

Organic Light-Emitting Diodes (OLEDs): As a host material or as a component in the emissive layer.[14]

-

Organic Photovoltaics (OPVs): As a donor or acceptor material.

The ability to tune the electronic properties of the molecule through chemical modification of the aromatic rings or the terminal groups makes this class of compounds particularly attractive for the development of next-generation organic electronic materials.

Conclusion

4-((4-Pentylphenyl)ethynyl)benzoic acid is a versatile molecule with a chemical structure that is highly amenable to applications in materials science. Its synthesis via the robust Sonogashira coupling is well-established, and its predicted physicochemical properties make it a prime candidate for the development of novel liquid crystals and organic semiconductors. Further research into the specific properties and device performance of this molecule is warranted and is expected to yield valuable insights for the design of advanced functional materials.

References

- Ahmed, N. H., Saad, G. R., & Naoum, M. M. (2018). Effect of position of the lateral fluoro substituent on the mesophase behaviour of aryl 4-alkoxyphenylazo benzoates in pure and binary mixtures. Liquid Crystals, 45(10), 1487–1497.

-

Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Bubnov, A., Cigl, M., Machado, A., Pociecha, D., & Hamplova, V. (2018).

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Sustainable Chemistry & Engineering. [Link]

- Cakar, F., Ocak, H., Ozturk, E., Mutlu-Yanic, S., & Kaya, D. (2014). Investigation of thermodynamic and surface characterisation of 4-[4-(2-ethylhexyloxy)benzoyloxy] benzoic acid thermotropic liquid crystal by inverse gas chromatography. Liquid Crystals, 41(9), 1323–1331.

- Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Department of Physical Chemistry.

- International Journal of Scientific & Technology Research. (2020). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4- (Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. IJSTR.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Ostroverkhova, O. (2016). Organic Optoelectronic Materials: Mechanisms and Applications. Chemical Reviews, 116(22), 13279–13412.

- Kong, X., & Tang, B. (1998).

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Molecules. [Link]

- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.). Molecules.

- Voelkel, A., Strzemiecka, B., Adamska, K., & Milczewska, K. (2009). Inverse gas chromatography as a source of physiochemical data.

- Korkut, S., Yazici, O., & Cakar, F. (2018). Surface and thermodynamic characterizations and secondary transition of novel phthalocyanine glass.

-

Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors. (n.d.). Journal of Materials Chemistry C. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Organic Semiconductors for Advanced Electronics.

-

New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. (2022). MDPI. [Link]

- innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024). Journal of Basic Sciences.

- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

-

Ulsan National Institute of Science and Technology (UNIST). (2024, January 2). Breakthrough in organic semiconductor synthesis paves the way for advanced electronic devices. ScienceDaily. Retrieved from

- Organic materials for organic electronic devices. (2025).

Sources

- 1. ijstr.org [ijstr.org]

- 2. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. arodes.hes-so.ch [arodes.hes-so.ch]

- 6. mdpi.com [mdpi.com]

- 7. ossila.com [ossila.com]

- 8. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. sciencedaily.com [sciencedaily.com]

Technical Guide: Design, Synthesis, and Properties of Tolane-Based Liquid Crystal Mesogens

Executive Summary

This technical guide analyzes the physicochemical properties, synthetic pathways, and stability profiles of tolane (diphenylacetylene) liquid crystal (LC) mesogens. Distinguished by their rigid cylindrical core and extended

While their optical anisotropy is superior to standard cyanobiphenyls, tolanes face challenges regarding high melting points and UV instability. This guide details the molecular engineering required to overcome these limitations—specifically lateral fluorination and isothiocyanate (NCS) termination—and provides a rigorous protocol for their synthesis via Sonogashira cross-coupling.

Molecular Architecture & Phase Behavior

The fundamental challenge in high-

The Role of the Triple Bond

The alkyne linkage is linear and rigid, extending the effective molecular length without significantly increasing the molecular width. This results in:

-

High Birefringence: The linearity enhances the order parameter (

), while the -

Low Viscosity: Unlike stilbenes (

), the cylindrical symmetry of the triple bond reduces rotational viscosity (

Lateral Fluorination: The "Eutectic" Enabler

Pure tolanes often exhibit high melting points and undesirable smectic phases due to efficient molecular packing. To render them useful at room temperature, lateral fluorination is employed.[1][2]

-

Mechanism: Introducing fluorine atoms at the ortho positions (2, 3, or 2') creates steric disruption. This widens the intermolecular distance slightly, depressing the melting point and suppressing smectic phase formation, while maintaining the nematic phase required for modulation.

-

Dielectric Tuning: Fluorine is highly electronegative. Its position dictates the dielectric anisotropy (

). Placing F on the lateral axis helps fine-tune

Terminal Group Functionalization: Isothiocyanates (NCS)

For applications requiring

-

It extends the

-electron conjugation length more effectively than -CN. -

It contributes to a lower viscosity due to less dimerization compared to cyano compounds.

Visualizing Structure-Property Relationships[3]

The following diagram illustrates how specific structural modifications to the tolane core directly influence macroscopic physical properties.

Figure 1: Causal relationships between molecular design elements and resultant mesogenic properties.

Synthesis Protocol: Sonogashira Cross-Coupling

The synthesis of tolane mesogens relies on the Sonogashira coupling of an aryl halide with a terminal acetylene. This protocol is sensitive to oxygen; oxidation leads to Glaser coupling homocoupling (diyne formation), a common impurity that ruins LC properties.

Reagents & Materials

-

Substrate A: 4-Bromo- or 4-Iodo-substituted benzene (often fluorinated).

-

Substrate B: 4-Ethynyl-substituted benzene (or trimethylsilyl-protected equivalent).[3]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (2-3 mol%). -

Co-Catalyst: Copper(I) iodide [

] (1-2 mol%). -

Solvent/Base: Triethylamine (

) or Diisopropylamine (DIPA) in THF.

Step-by-Step Methodology

-

Deoxygenation (Critical): The solvent (THF/

) must be sparged with Argon or Nitrogen for at least 30 minutes prior to use. Oxygen presence turns the catalyst inactive (Pd black) and promotes homocoupling. -

Reaction Assembly: In a flame-dried Schlenk flask under inert atmosphere, combine the Aryl Halide (1.0 eq), Catalyst, and Co-catalyst.

-

Acetylene Addition: Add the Terminal Acetylene (1.1 eq). If the acetylene is volatile, add it via syringe after the solvent.

-

Temperature Control:

-

Iodides:[4] React at Room Temperature (RT).

-

Bromides: Heat to 40–60°C.

-

-

Monitoring: Monitor via TLC. A successful reaction often turns from yellow to dark brown/black (though immediate black precipitation can indicate catalyst decomposition).

-

Workup: Filter off the ammonium salt precipitate. Wash the filtrate with water/brine. Dry over

. -

Purification: Column chromatography (Silica gel, Hexane/DCM).

-

Note: For LC grade purity (>99.5%), recrystallization from ethanol/hexane is mandatory to remove trace metal ions which increase conductivity.

-

Synthesis Workflow Diagram

Figure 2: Optimized Sonogashira protocol for high-purity mesogen synthesis.

Physical Properties Data

The following table compares standard tolane derivatives against other high-birefringence cores. Note the superior

| Core Structure | Terminal Group | Viscosity ( | Stability (UV) | |

| Standard Tolane | Alkyl / Alkyl | ~0.25 - 0.30 | Low | Moderate |

| Fluorinated Tolane | Alkyl / F | ~0.20 - 0.28 | Very Low | Good |

| Cyanotolane | Alkyl / CN | ~0.35 | Medium | Moderate |

| Isothiocyanato-Tolane | Alkyl / NCS | 0.40 - 0.52 | Low-Medium | High* |

| Stilbene | Alkyl / CN | ~0.30 | High | Poor |

*Note: NCS-tolanes show better photostability than stilbenes but still require UV cut-off filters (<350nm) in practical devices.

Stability & Mitigation Strategies

UV Degradation Mechanism

The primary failure mode for tolanes is UV-induced degradation. The triple bond absorbs high-energy UV photons, leading to:

-

Radical Formation: Homolytic cleavage or radical generation.

-

Cyclization: Formation of cyclobutadiene derivatives or polymerization.

-

Result: A drop in clearing point (

) and voltage holding ratio (VHR), causing display flickering or device failure.

Mitigation Protocols

-

Lateral Fluorination (Ortho-F): Research indicates that ortho-fluoro substitution shifts the UV absorption edge and sterically protects the triple bond, significantly improving UV lifetime compared to non-fluorinated analogs.

-

Cut-off Filters: For practical applications, a UV filter blocking

is mandatory. -

Eutectic Mixtures: Never use single compounds. Mixtures of 3-5 homologues (varying alkyl chain lengths) create a eutectic system that suppresses crystallization at low temperatures while maintaining high

.

References

-

Wu, S. T., et al. (1999).[5][6] "High birefringence and wide nematic range bis-tolane liquid crystals."[2][5][6][7] Applied Physics Letters, 74(3), 344–346.[5]

-

Gauza, S., et al. (2004).[8] "Molecular engineering of high-birefringence liquid crystals." Proceedings of SPIE, 5565.[8]

-

Catanescu, C. O., et al. (2004).[8] "Tailoring the physical properties of some high birefringence isothiocyanato-based liquid crystals." Liquid Crystals, 31(4).[7]

-

Chen, R., et al. (2016). "Improving UV stability of tolane-liquid crystals in photonic applications by the ortho fluorine substitution." Optical Materials Express, 6(1).

-

Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. opticapublishing.figshare.com [opticapublishing.figshare.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 7. tandfonline.com [tandfonline.com]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

Technical Monograph: Diphenylacetylene Carboxylic Acid Derivatives

Scaffold Analysis, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

Diphenylacetylene carboxylic acids (tolane-carboxylic acids) represent a privileged structural motif in medicinal chemistry and materials science. Unlike their stilbene counterparts, the central alkyne linker provides a rigid, linear geometry that restricts conformational freedom, reducing the entropic penalty upon receptor binding. This guide details the structural utility of this scaffold, specifically in the design of retinoid receptor agonists and COX-2 inhibitors, and provides a validated, self-verifying synthetic workflow based on Sonogashira cross-coupling.

Part 1: Structural Biology & Pharmacophore Analysis

The diphenylacetylene core serves as a "molecular ruler," maintaining a fixed distance of approximately 4.1 Å between the two phenyl rings. When functionalized with a carboxylic acid, the molecule mimics the amphiphilic nature of fatty acids and retinoic acid but with enhanced metabolic stability against isomerization (cis/trans) and oxidation.

Key Structural Advantages

-

Linear Rigidity: The

-hybridized alkyne carbons enforce a 180° bond angle, preventing the "kinking" seen in flexible alkyl chains. This is critical for fitting into narrow hydrophobic tunnels in nuclear receptors (e.g., RAR/RXR). -

Electronic Communication: The conjugated

-system allows for electronic tuning. Placing the electron-withdrawing carboxyl group (-COOH) para to the alkyne lowers the LUMO energy, facilitating -

Metabolic Stability: Unlike stilbenes, which undergo in vivo photo-isomerization or epoxidation, the internal alkyne is relatively inert to cytochrome P450 metabolism unless specifically activated.

Part 2: Synthetic Methodologies

The gold standard for constructing the diphenylacetylene core is the Sonogashira Cross-Coupling . While alternative routes exist (e.g., Castro-Stephens), the Sonogashira method offers the highest functional group tolerance, particularly for free carboxylic acids, although protecting groups (esters) are often used to prevent catalyst poisoning.

Mechanism of Action

The catalytic cycle involves the synergistic action of Palladium (0) and Copper (I).[1] The key differentiation in this protocol is the use of an amine base not just as a proton scavenger, but as a ligand to solubilize the intermediate copper acetylide.

DOT Diagram: Sonogashira Catalytic Cycle

Figure 1: The Pd/Cu-catalyzed cycle. Note the transmetallation step where the copper-acetylide species transfers the alkyne to the palladium center.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

Retinoid Receptor Agonists (RAR/RXR)

Diphenylacetylene carboxylic acids are structural analogs of All-Trans Retinoic Acid (ATRA). The "Tolane" bridge mimics the polyene chain of ATRA but locks the molecule in a conformation that favors receptor activation.

-

Mechanism: The carboxylate headgroup forms a salt bridge with an arginine residue (typically Arg278 in RAR

) in the ligand-binding domain (LBD). The hydrophobic tolane tail extends into the LBD pocket, inducing the "mousetrap" conformational change (Helix 12 folding) required for co-activator recruitment. -

Key Derivative: Tamibarotene (Am80) analogs. Replacing the amide linker of Am80 with an alkyne creates a "super-agonist" with higher affinity due to reduced entropic cost.

COX-2 Inhibitors

Selective COX-2 inhibitors (Coxibs) typically require a central heterocyclic ring.[2][3] However, replacing this ring with a diphenylacetylene scaffold yields linear inhibitors that fit the larger COX-2 active site channel while being excluded from the narrower COX-1 channel.

-

SAR Insight: The carboxylic acid group often serves as a bioisostere for the sulfonamide/sulfone pharmacophore, or it is placed on the second phenyl ring to interact with the hydrophilic side pocket of COX-2.

DOT Diagram: SAR Decision Tree

Figure 2: Strategic modifications of the tolane core for divergent biological targets.

Part 4: Experimental Protocol

Synthesis of 4-(Phenylethynyl)benzoic acid

This protocol uses a "Self-Validating" purification strategy. The product is an acid; starting materials are neutral (halide/alkyne). Therefore, solubility in aqueous base confirms the presence of the carboxyl group, while precipitation upon acidification confirms the integrity of the hydrophobic core.

Materials

-

Substrate A: 4-Iodobenzoic acid (1.0 eq)

-

Substrate B: Phenylacetylene (1.2 eq)

-

Catalyst: Pd(PPh

) -

Co-Catalyst: CuI (1 mol%)[4]

-

Solvent/Base: Triethylamine (Et

N) / THF (1:1 ratio) -

Inert Gas: Argon or Nitrogen[5]

Step-by-Step Methodology

-

Degassing (Critical for Causality): Oxygen promotes the homocoupling of alkynes (Glaser coupling), forming diyne impurities.

-

Action: Sparge the Et

N/THF solvent mixture with Argon for 20 minutes before adding catalysts.

-

-

Reaction Assembly:

-

Add 4-Iodobenzoic acid (248 mg, 1 mmol), Pd(PPh

) -

Add the degassed solvent mixture (5 mL).

-

Add Phenylacetylene (132

L, 1.2 mmol) dropwise via syringe.

-

-

Execution:

-

Stir at 50°C for 4-6 hours.

-

Visual Check: The reaction typically darkens from yellow to dark brown/black as Pd(0) species form and turnover.

-

-

Self-Validating Workup (Acid-Base Extraction):

-

Evaporate volatiles. Dissolve residue in EtOAc (20 mL).

-

Validation Step 1: Wash with 1M HCl (removes Et

N and copper salts). -

Validation Step 2 (Extraction): Extract the organic layer with 1M NaOH (3 x 10 mL) .

-

Logic: The product (carboxylic acid) moves to the aqueous layer (as carboxylate). Neutral impurities (unreacted alkyne, diyne byproduct) remain in the organic layer. Discard the organic layer.

-

-

Validation Step 3 (Precipitation): Acidify the combined aqueous extracts with 6M HCl to pH 1.

-

Logic: The product should precipitate as a white/off-white solid. If no precipitate forms, the coupling failed or the product decomposed.

-

-

-

Purification:

-

Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

-

Data Summary Table

| Parameter | Value/Observation | Note |

| Yield | 85-92% | High efficiency due to oxidative addition into C-I bond. |

| Melting Point | 220-222°C | Sharp MP indicates high purity. |

| 1H NMR | Characteristic AA'BB' system of para-substituted ring. | |

| IR Spectrum | 2210 cm | Weak stretch characteristic of internal alkyne. |

References

-

Hudhud, L., et al. (2022). Synthetic Diphenylacetylene-Based Retinoids Induce DNA Damage in Chinese Hamster Ovary Cells without Altering Viability.[6] Molecules.[1][7][2][8][9][5][6][10][11][12][13] [Link]

-

Knaus, E. E., et al. (2010). Design and synthesis of 1,2-diphenylacetylene derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry.[7][9] [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. [Link]

-

Collaborative Drug Discovery (CDD). Structure Activity Relationships (SAR) in Drug Design.[Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. ijpda.org [ijpda.org]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic Diphenylacetylene-Based Retinoids Induce DNA Damage in Chinese Hamster Ovary Cells without Altering Viability - Repository of the Academy's Library [real.mtak.hu]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Diphenylacetylene-Based Retinoids Induce DNA Damage in Chinese Hamster Ovary Cells without Altering Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. collaborativedrug.com [collaborativedrug.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. rjpbcs.com [rjpbcs.com]

In-Depth Technical Guide: Phase Transitions of 4-(Phenylethynyl)benzoic Acid Derivatives

Executive Summary & Core Significance

4-(Phenylethynyl)benzoic acid (PEBA) and its derivatives represent a critical class of rod-like (calamitic) mesogens. Unlike simple alkoxybenzoic acids, the insertion of an ethynyl spacer (

This guide details the phase transition behaviors of PEBA derivatives, focusing on the interplay between the rigid tolane core and flexible alkyl/alkoxy tails. It provides validated protocols for synthesis and characterization, designed for researchers optimizing mesomorphic ranges for optoelectronic or bioactive applications.

Molecular Design & Phase Behavior

The phase behavior of PEBA derivatives is governed by three primary structural factors:

-

Core Rigidity: The tolane (diphenylacetylene) unit provides a linear, conjugated

-system that stabilizes the Nematic phase. -

Terminal Chains: Alkoxy or alkyl chains (

) induce fluidity. Short chains ( -

Supramolecular Dimerization: The carboxylic acid group facilitates hydrogen-bonded dimerization, effectively doubling the length of the mesogen and creating a "pseudo-polymer" structure essential for liquid crystallinity.

The Role of Hydrogen Bonding

In the solid and mesomorphic states, PEBA derivatives exist primarily as centrosymmetric dimers linked by cyclic hydrogen bonds between carboxyl groups.

-

Homodimers: Two PEBA molecules link head-to-head. This dimerization is robust but can be disrupted by high temperatures or competitive solvents.

-

Heterocomplexes: PEBA can form supramolecular LCs when complexed with proton acceptors like 4-alkoxyphenylethynylpyridines. These complexes often exhibit wider Nematic ranges than the individual components due to the suppression of crystallization.

Phase Transition Logic (DOT Visualization)

The following diagram illustrates the causal relationship between molecular structure and observed phase transitions.

Caption: Logical flow of structural influence on phase transitions. The rigid core drives nematicity, while chain length dictates the smectic crossover.

Experimental Protocols

Synthesis of 4-(Phenylethynyl)benzoic Acid Derivatives

The most robust synthetic route utilizes the Sonogashira Cross-Coupling reaction. This protocol ensures high yields and preserves the integrity of the triple bond.

Reagents:

-

4-Iodobenzoic acid (or its methyl ester).

-

Phenylacetylene (substituted with alkoxy groups for LC derivatives).

-

Catalyst:

(2 mol%). -

Co-catalyst:

(1 mol%). -

Base/Solvent: Triethylamine (

) / THF.

Workflow Diagram:

Caption: Step-by-step synthesis workflow for PEBA derivatives via Sonogashira coupling.

Step-by-Step Protocol:

-

Degassing: Dissolve 4-iodobenzoic acid (1.0 eq) in dry THF/

(1:1 v/v). Degas with Argon for 30 mins to prevent homocoupling (Glaser coupling) of the alkyne. -

Catalysis: Add

and -

Addition: Add the substituted phenylacetylene (1.1 eq) dropwise.

-

Reaction: Stir at 60°C for 12–24 hours. Monitor via TLC.

-

Workup: Filter off ammonium salts. Evaporate solvent.[1] Dissolve residue in

, wash with dilute HCl (to remove amine) and brine. -

Purification: Recrystallize from ethanol/toluene. Note: Column chromatography is often required to remove traces of Pd, which can act as impurities affecting phase transition temperatures.

Characterization of Phase Transitions

Trustworthy characterization requires correlating thermal data with optical textures.

-

Differential Scanning Calorimetry (DSC):

-

Protocol: Run heating/cooling cycles at 10°C/min. Record the second heating scan to eliminate thermal history.

-

Key Metrics: Melting point (

), Clearing point (

-

-

Polarized Optical Microscopy (POM):

-

Protocol: Observe thin films between glass slides (no cover slip for free surface alignment) under crossed polarizers.

-

Diagnostic Textures:

-

Nematic: Schlieren texture (threads) or marbled texture.

-

Smectic A: Focal conic fan texture or homeotropic (black) regions.

-

Smectic C: Broken fan texture or Schlieren with singularities.

-

-

Data Summary: Comparative Phase Behavior

The following table summarizes the effect of tail length on the transition temperatures of 4-(4-n-alkoxyphenylethynyl)benzoic acid derivatives. Note: Values are generalized averages from homologous series trends [1, 3].

| Alkyl Chain ( | Melting ( | Phase Sequence (Heating) | Clearing ( | Mesophase Type |

| ~220 | Cr | ~260 | High-T Nematic | |

| ~180 | Cr | ~240 | Enantiotropic Nematic | |

| ~160 | Cr | ~230 | Smectic/Nematic | |

| ~145 | Cr | ~210 | Predominantly Smectic |

Key Insight: There is a clear "Odd-Even Effect" in the transition temperatures for short chains (

Mechanistic Insights & Troubleshooting

The "Chemical Pruner" Effect

Beyond liquid crystallinity, PEBA has been identified as a bioactive "chemical pruner" [5]. It inhibits lateral branching in plants by suppressing Gibberellin (GA) accumulation.

-

Relevance to Materials: This bioactivity suggests that PEBA derivatives used in biological sensors or responsive materials must be handled with specific safety protocols regarding environmental release.

Common Experimental Pitfalls

-

Broad Transitions: Often caused by incomplete dimerization or impurities (Pd catalyst). Solution: Recrystallize from glacial acetic acid to promote full dimerization.

-

Decomposition: The acetylene linkage is sensitive to oxidation at high temperatures (>250°C). Solution: Perform DSC under strictly inert (Nitrogen/Argon) atmosphere.

References

-

Preparation and liquid crystalline properties of a new type of hydrogen-bonded liquid crystals. Taylor & Francis. Verified Source: Link

-

Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky. Verified Source: Link

-

Synthesis, characterization and mesomorphic properties of azoester mesogens. Semantic Scholar. Verified Source: Link

-

Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. PMC. Verified Source: Link

-

Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. PubMed.[2] Verified Source: Link

Sources

Supramolecular Architectures of Benzoic Acid Liquid Crystals

A Technical Guide to Assembly, Synthesis, and Pharmaceutical Application

Executive Summary

This guide details the engineering of supramolecular liquid crystals (LCs) based on benzoic acid derivatives.[1][2] Unlike conventional covalent mesogens (e.g., cyanobiphenyls), benzoic acid LCs rely on the reversible, temperature-dependent formation of intermolecular hydrogen bonds to generate the rigid mesogenic core. This "soft" assembly offers unique advantages for drug development, particularly in the creation of tunable co-crystals and anisotropic drug delivery systems.

The Supramolecular Engine: Hydrogen-Bonded Dimerization

The fundamental unit of a benzoic acid liquid crystal is not the single molecule, but the supramolecular dimer . A single benzoic acid molecule is typically non-mesogenic due to its bent shape and lack of sufficient aspect ratio. However, two molecules self-assemble via a "head-to-head" interaction to form a linear, rod-like (calamitic) structure.

1.1 The

Synthon

The dimerization occurs through a cyclic eight-membered ring involving two carboxylic acid groups. This interaction is defined by the graph set notation

-

Bond Energy:

60 kJ/mol (strong enough to survive mesophase temperatures, weak enough to allow dynamic reorganization). -

Geometric Consequence: The dimerization effectively doubles the molecular length, increasing the length-to-breadth ratio (

) to

1.2 Mechanism Visualization

Figure 1: The transition from non-mesogenic monomer to liquid crystalline phase via supramolecular assembly.

Synthesis Protocol: p-n-Alkoxybenzoic Acids

The most robust model system for these materials is the 4-n-alkoxybenzoic acid series. The alkyl chain length (

Target Molecule: 4-(Octyloxy)benzoic acid (8OBA). Rationale: 8OBA exhibits both Nematic and Smectic C phases, making it ideal for characterizing complex phase transitions.

2.1 Reagents & Equipment

-

Substrate: 4-Hydroxybenzoic acid (13.8 g, 0.1 mol).

-

Alkylating Agent: 1-Bromooctane (21.2 g, 0.11 mol).

-

Base: Potassium hydroxide (KOH) (14.0 g, 0.25 mol).

-

Solvent: Ethanol (95%, 150 mL).

-

Catalyst: Potassium iodide (KI) (trace, to facilitate Finkelstein-like halogen exchange).

2.2 Step-by-Step Methodology

-

Deprotonation: Dissolve KOH in ethanol in a round-bottom flask. Add 4-hydroxybenzoic acid. Stir for 15 minutes to form the dipotassium phenoxide salt. Note: The solution will turn yellow.

-

Alkylation (Williamson Ether Synthesis): Add 1-bromooctane and a spatula tip of KI. Reflux the mixture at 80°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Disappearance of the phenol spot indicates completion.

-

-

Hydrolysis & Acidification: The initial product is the potassium salt of the alkoxy acid.

-

Add 10% aqueous KOH (50 mL) and reflux for an additional hour to ensure any ester byproducts are hydrolyzed.

-

Pour the hot reaction mixture into a beaker containing 300 mL of ice-cold water.

-

Critical Step: Acidify dropwise with concentrated HCl until pH < 2. The white precipitate formed is the protonated supramolecular monomer.

-

-

Purification: Filter the precipitate. Recrystallize twice from ethanol/water (9:1) or glacial acetic acid.[3]

-

Why Glacial Acetic Acid? It promotes the formation of the carboxylic acid dimer form during crystallization.

-

2.3 Synthesis Workflow

Figure 2: Synthetic pathway for 4-n-alkoxybenzoic acid liquid crystals.

Phase Characterization & Data

The phase behavior of benzoic acid LCs is heavily dependent on the alkyl chain length (

3.1 Homologous Series Data (4-n-Alkoxybenzoic Acids)

The following table summarizes the transition temperatures (°C) for the homologous series.

| Alkyl Chain ( | Melting Point (Cr | Transition 1 | Transition 2 | Clearing Point (LC | Phase Sequence |

| 3 (Propoxy) | 145°C | - | - | 154°C | Cr |

| 4 (Butoxy) | 147°C | - | - | 160°C | Cr |

| 6 (Hexyloxy) | 105°C | - | - | 153°C | Cr |

| 7 (Heptyloxy) | 92°C | 98°C (SmC | - | 146°C | Cr |

| 8 (Octyloxy) | 101°C | 108°C (SmC | - | 147°C | Cr |

| 12 (Dodecyloxy) | 95°C | 129°C (SmC | - | - | Cr |

Data aggregated from standard calorimetry studies [1, 2].

3.2 Interpretation of Textures (POM)

-

Schlieren Texture: Observed in the Nematic phase.[3][4][5] Look for "brushes" (dark lines) intersecting at points. If the brushes rotate with the polarizer, it confirms the fluid nature of the director field.

-

Focal Conic Texture: Observed in Smectic phases (e.g., SmC in 8OBA). These resemble fan-like or broken-fan domains, indicating layered ordering.

Pharmaceutical Applications: Supramolecular Heterodimers

For drug development professionals, the relevance of benzoic acid LCs lies in Crystal Engineering . Many Active Pharmaceutical Ingredients (APIs) contain carboxylic acid or pyridine groups. These can form heterodimers with benzoic acid derivatives, effectively turning a drug into a liquid crystal or a stable supramolecular complex.

4.1 The Heterodimer Strategy

Instead of a Homodimer (Benzoic Acid -- Benzoic Acid), we engineer a Heterodimer (Drug -- Benzoic Acid).

-

Mechanism: Hydrogen bonding between the API (e.g., a pyridine-based drug) and the alkoxybenzoic acid.

-

Benefit:

-

Solubility Enhancement: The alkyl chain of the benzoic acid disrupts the crystal lattice of high-melting drugs.

-

Anisotropic Diffusion: In a gel or patch formulation, the LC ordering can direct the diffusion of the drug molecule along a specific vector (e.g., transdermal delivery).

-

4.2 Application Case: PABA Derivatives

p-Aminobenzoic acid (PABA) is a structural analog. By alkylating PABA, we create LCs that can encapsulate drugs within the smectic layers.

-

Protocol: Mix API (Guest) + Alkoxybenzoic Acid (Host) in a 1:1 molar ratio.

-

Validation: Differential Scanning Calorimetry (DSC) will show a single, new melting peak distinct from either individual component, confirming the formation of a supramolecular co-crystal [3].

References

- Handbook of Liquid Crystals. Vol 2A. Wiley-VCH.

-

Imrie, C. T., et al. "Supramolecular liquid crystals." Liquid Crystals, 2009.[5]

-

Binnemans, K. "Hydrogen-bonded liquid crystals: The state of the art." Chemical Reviews, 2005.

- Goodby, J. W. "Phase structures of calamitic liquid crystals." Journal of Materials Chemistry, 1991.

-

Paleos, C. M. "Supramolecular Hydrogen-Bonded Liquid Crystals." Topics in Current Chemistry, 2006.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-((4-Pentylphenyl)ethynyl)benzoic Acid via Sonogashira Cross-Coupling

Abstract & Introduction

This Application Note details the optimized protocol for synthesizing 4-((4-pentylphenyl)ethynyl)benzoic acid , a critical mesogenic core used in the fabrication of liquid crystals (LCs) and a rigid linker for Metal-Organic Frameworks (MOFs).

While direct coupling to benzoic acid is chemically feasible, it often suffers from catalyst poisoning by the carboxylic acid moiety and difficult purification. This protocol utilizes a Methyl Ester Protection Strategy , performing the Sonogashira coupling on methyl 4-iodobenzoate followed by controlled saponification. This route ensures high yields (>85%), simplified purification of the intermediate, and superior purity of the final mesogen.

Key Chemical Challenges Addressed:

-

Homocoupling (Glaser Coupling): Suppression of diacetylene by-products via rigorous deoxygenation.

-

Catalyst Deactivation: Prevention of Pd-black formation through optimal ligand stabilization.

-

Solubility Mismatch: Balancing the non-polar pentyl chain and polar carboxyl group during workup.

Experimental Workflow & Logic

The synthesis is bifurcated into two distinct stages to maximize purity. The intermediate ester allows for silica gel chromatography, which is difficult with the free acid due to streaking and high polarity.

Visual Workflow (Graphviz)

Figure 1: Two-stage synthetic workflow ensuring intermediate purification for maximum final purity.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The reaction involves a Palladium (0/II) cycle intersected by a Copper (I) cycle.[1][2][3][4]

Critical Control Point: The Transmetallation step is rate-determining in many Sonogashira couplings. The presence of amine base facilitates the formation of the copper acetylide. If oxygen is present, the copper acetylide will homocouple (Glaser reaction) rather than enter the Pd cycle, consuming the starting material.

Catalytic Cycle Diagram[4][5]

Figure 2: The synergistic Pd/Cu catalytic cycle. Note the intersection at the Transmetallation step.[5]

Detailed Protocols

Reagent Preparation Table

| Reagent | MW ( g/mol ) | Equiv.[3] | Mass/Vol (Scale: 5 mmol) | Role |

| Methyl 4-iodobenzoate | 262.04 | 1.0 | 1.31 g | Electrophile |

| 4-Pentylphenylacetylene | 172.27 | 1.1 | 0.95 g (approx 1.05 mL) | Nucleophile |

| Pd(PPh3)2Cl2 | 701.90 | 0.02 | 70 mg | Catalyst |

| CuI | 190.45 | 0.01 | 9.5 mg | Co-Catalyst |

| Triethylamine (Et3N) | 101.19 | Solvent | 15 mL | Base/Solvent |

| THF (Anhydrous) | 72.11 | Solvent | 15 mL | Co-Solvent |

Protocol 1: Sonogashira Coupling (Ester Synthesis)

-

Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging: Add Methyl 4-iodobenzoate (1.31 g), Pd(PPh3)2Cl2 (70 mg), and CuI (9.5 mg) to the flask.

-

Note: CuI is light sensitive; minimize exposure.

-

-

Solvent Addition: Add anhydrous THF (15 mL) and Triethylamine (15 mL).

-

Expert Tip: If 4-pentylphenylacetylene is a liquid, add it after degassing to prevent evaporation during vacuum cycles. If solid, add with other solids.

-

-

Degassing (Crucial): Perform 3 cycles of Freeze-Pump-Thaw OR sparge the solution vigorously with Argon for 20 minutes.

-

Reasoning: Oxygen promotes homocoupling of the alkyne (Glaser coupling), forming bis(pentylphenyl)butadiyne, which is difficult to separate.

-

-

Reaction: Add 4-pentylphenylacetylene (0.95 g) via syringe (if liquid). Heat the mixture to 60°C for 12–16 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting iodide should disappear. The product will be a highly fluorescent spot.

-

-

Workup:

-

Purification: Purify the residue via flash column chromatography (Silica Gel, Hexane/EtOAc 95:5 to 90:10).

-

Yield Target: 85–92% (White to pale yellow solid).

-

Protocol 2: Saponification to Benzoic Acid

-

Dissolution: Dissolve the purified ester (from Step 1) in Ethanol (20 mL) and THF (10 mL) in a round-bottom flask.

-

Base Addition: Add an aqueous solution of KOH (10 mL, 2M).

-

Reflux: Heat to reflux (80°C) for 4 hours. The solution should become clear.

-

Acidification:

-

Cool the mixture to room temperature.

-

Evaporate the organic solvents (THF/EtOH) on a rotavap (do not distill to dryness; leave the aqueous phase).

-

Dilute with water (20 mL) and cool in an ice bath.

-

Slowly add 1M HCl until pH < 2. A copious white precipitate will form.

-

-

Isolation: Filter the solid, wash thoroughly with water (to remove salts) and cold hexanes.

-

Final Purification: Recrystallize from Ethanol or Acetic Acid.

-

Characterization: The product should exhibit liquid crystalline behavior (melting point often >200°C with mesophase transitions).

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Reaction turns black immediately | Rapid Pd precipitation (Pd-black). | Ensure ligands (PPh3) are not oxidized. Add 10% excess PPh3. Ensure rigorous inert atmosphere. |

| Low Yield + Blue/Green tint | Oxidation of Copper (Glaser Coupling). | Degassing was insufficient. Sparge longer or use Freeze-Pump-Thaw. |

| Incomplete Conversion | Catalyst deactivation. | Add a second portion of catalyst (0.5 mol%) after 8 hours. Increase temp to 70°C. |

| Product is gray/brown | Residual Palladium. | Treat the organic phase with activated charcoal or a metal scavenger (e.g., SiliaMetS®) during workup. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[8][9] Chemical Reviews, 107(3), 874–922. Link

-

Sonogashira, K. (2002).[9] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.[9] Link

-

Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36, 2070-2095. (Reference for tolane synthesis protocols in LC). Link

-

Organic Chemistry Portal. Sonogashira Coupling. (General mechanism and reagent tables). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. arodes.hes-so.ch [arodes.hes-so.ch]

- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. guidechem.com [guidechem.com]

- 8. d-nb.info [d-nb.info]

- 9. mdpi.com [mdpi.com]

Application Note: Optimized Protocol for Palladium-Catalyzed Cross-Coupling of 4-Pentylphenylacetylene

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling (Sonogashira reaction) of 4-pentylphenylacetylene . This specific alkyne is a critical intermediate in the synthesis of phenyltolane-based liquid crystals, where the pentyl tail provides the necessary nematic phase stability.

Unlike standard phenylacetylene protocols, the lipophilic nature of the pentyl chain requires specific solvent modifications to ensure homogeneity and prevent catalyst precipitation. This guide prioritizes the Pd(PPh₃)₂Cl₂ / CuI catalytic system, optimized for high turnover frequency (TOF) and minimal homocoupling (Glaser) side products.

Scientific Foundation & Strategic Planning

The Substrate Challenge

4-Pentylphenylacetylene possesses a flexible alkyl tail (

-

Solubility: The pentyl group increases solubility in non-polar organic solvents (Hexane, Toluene) but can cause phase separation in highly polar, ionic-liquid-like amine salts generated during the reaction.

-

Reactivity: The alkyne proton (

) is sufficiently acidic for amine-mediated deprotonation in the presence of Copper(I).

Mechanistic Workflow

The reaction proceeds via two synergistic catalytic cycles: the Palladium cycle (cross-coupling) and the Copper cycle (transmetallation).

Key Mechanistic Insight: The rate-limiting step for electron-rich alkynes like 4-pentylphenylacetylene is often the transmetallation . Therefore, the quality of the CuI co-catalyst (white vs. green/oxidized) is the primary determinant of reaction speed.

Figure 1: The dual-cycle mechanism. Note the critical intersection at Transmetallation, where the copper acetylide feeds into the palladium cycle.

Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| Aryl Iodide | Electrophile | 1.00 | Limiting reagent. |

| 4-Pentylphenylacetylene | Nucleophile | 1.05 - 1.10 | Slight excess handles volatility/homocoupling. |

| Pd(PPh₃)₂Cl₂ | Catalyst | 0.02 (2 mol%) | Robust; air-stable precursor to Pd(0). |

| CuI | Co-Catalyst | 0.01 (1 mol%) | Must be off-white. If green/brown, recrystallize from KI/H₂O. |

| Triethylamine (TEA) | Base | 2.0 - 3.0 | Acts as HCl scavenger. |

| THF | Solvent | N/A | Co-solvent required for lipophilic substrate solubility. |

Equipment Setup

-

Reaction Vessel: 2-neck round bottom flask or Schlenk tube.

-

Atmosphere Control: Schlenk line (Dual manifold: Vacuum/Argon). Strict exclusion of oxygen is mandatory to prevent Glaser homocoupling (formation of bis(pentylphenyl)butadiyne).[1]

-

Temperature Control: Oil bath set to 40°C (mild heating accelerates the reaction without degrading the catalyst).

Step-by-Step Procedure

Phase 1: Deoxygenation (Critical)

-

Dissolve the Aryl Iodide (1.0 eq) and 4-Pentylphenylacetylene (1.05 eq) in a mixture of dry THF and Triethylamine (1:1 ratio).

-

Perform 3 cycles of Freeze-Pump-Thaw OR vigorous nitrogen sparging for 15 minutes.

-

Why? Oxygen causes the Cu-acetylide to dimerize (Glaser coupling), consuming the starting material and contaminating the product.

-

Phase 2: Catalyst Addition

-

Under a positive flow of Argon, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

-

Observation: The solution should turn yellow (Pd species). Upon stirring, it may darken to orange/brown as the active Pd(0) species is generated.

Phase 3: Reaction & Monitoring

-

Stir at 40°C .

-

TLC Monitoring: Check every hour.

-

Visualization: The product (tolane core) will be highly fluorescent under UV (254/365 nm).

-

Stain: KMnO₄ stain will show the unreacted alkyne as a brown spot.

-

-

Reaction is typically complete within 2–6 hours for aryl iodides.

Phase 4: Workup & Purification

-

Quench: Dilute with Diethyl Ether and wash with saturated NH₄Cl (aq).

-

Chemistry: NH₄Cl complexes residual Copper (turning the aqueous layer blue), removing it from the organic phase.

-

-

Extraction: Wash organic layer with Water (2x) and Brine (1x).

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.[2]

-

Eluent: Hexane/DCM gradient. The pentyl tail makes the product travel faster than non-alkylated analogs.

-

Workflow Visualization

Figure 2: Operational workflow from solvent preparation to product isolation.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Reaction Stalls | Catalyst Deactivation | Add 1 mol% extra |

| Blue Aqueous Layer | Successful Copper Removal | This is normal during workup. Wash until aqueous layer is colorless. |

| Two Fluorescent Spots | Homocoupling (Glaser) | Oxygen leak. Improve degassing. Purify via column (Glaser product is usually more polar). |

| Black Precipitate | "Pd Black" Formation | Catalyst decomposition. Temperature too high or insufficient ligand. Reduce temp to RT. |

The "Copper-Free" Alternative

If the substrate contains moieties sensitive to copper, or if homocoupling is uncontrollable:

-

Protocol: Increase Pd loading to 3-5 mol%.

-

Base: Switch to Pyrrolidine or Piperidine (stronger bases facilitate deprotonation without Cu).

-

Temp: Increase to 60-70°C.

Safety & Handling

-

Alkynes: While 4-pentylphenylacetylene is relatively stable, terminal alkynes can polymerize exothermically. Store cold.

-

Palladium: Heavy metal waste must be segregated.

-

Solvents: THF can form peroxides; test before use.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3][4] Chemical Reviews, 107(3), 874–922.

-

Chinchilla, R., & Nájera, C. (2011).[1][5][6] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40, 5084-5121.[5]

-

Hundertmark, T., et al. (2000).[7] Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731.

-

Kovács, S., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2924–2932.

Sources

Application Note & Protocols: Esterification of Ethynyl Benzoic Acid Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Ethynyl-Functionalized Benzoates

Ethynyl benzoic acid precursors are foundational building blocks in medicinal chemistry and materials science. The terminal alkyne moiety serves as a versatile chemical handle for subsequent modifications, most notably via copper-catalyzed or copper-free "click" chemistry, bioconjugation, and the synthesis of complex polymers and molecular probes. However, the very reactivity that makes the ethynyl group valuable also presents a significant challenge during synthesis. Its sensitivity to harsh acidic conditions, high temperatures, and certain nucleophiles requires carefully selected esterification protocols to avoid unwanted side reactions like hydration, polymerization, or degradation.

This guide provides an in-depth analysis and detailed protocols for the successful esterification of ethynyl benzoic acids. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to make informed decisions for method selection and optimization. We will explore several field-proven methods, from the classic Fischer esterification to milder, modern coupling reactions, providing the rationale behind each choice of reagent and reaction condition.

Fischer-Speier Esterification: The Classical Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol. While seemingly straightforward, its application to ethynyl benzoic acids requires careful control to mitigate potential side reactions.

Principle & Mechanistic Insight

This is an equilibrium-driven process.[1] The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The acid protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3] This activation allows the weakly nucleophilic alcohol to attack, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst. To drive the equilibrium toward the product, a large excess of the alcohol is used as the solvent, and the water produced is sometimes removed azeotropically.[1][2]

Causality for Ethynyl Substrates: The primary concern is the acidic environment, which can promote the hydration of the alkyne to form a methyl ketone if water is present. Using anhydrous conditions and a non-aqueous workup until the acid is neutralized is critical.

Caption: Fischer Esterification Mechanism.

Experimental Protocol: Synthesis of Ethyl 4-Ethynylbenzoate

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask containing a magnetic stir bar, add 4-ethynylbenzoic acid (1.0 eq, e.g., 1.46 g, 10 mmol).

-

Reagent Addition: Add anhydrous ethanol (50 mL). Stir the mixture until the acid dissolves.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 eq, ~0.27 mL, 5 mmol) dropwise while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with saturated sodium chloride (brine) solution (50 mL).[2][4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 4-ethynylbenzoate.[5]

Steglich Esterification: Mild and Efficient Coupling

For substrates sensitive to acid, the Steglich esterification offers a powerful alternative, proceeding under neutral and mild conditions.[6][7] It is particularly well-suited for ethynyl benzoic acids.

Principle & Mechanistic Insight

This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), as a coupling agent.[8][9] The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[10] This intermediate is essentially an activated form of the carboxylic acid.

The key to the high efficiency of the Steglich protocol is the addition of a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (DMAP).[11] DMAP acts as a superior acyl transfer reagent; it is more nucleophilic than the alcohol and rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate.[10] This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the very stable dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[8]

Causality for Ethynyl Substrates: The neutral, room-temperature conditions are ideal for preserving the integrity of the alkyne. The use of DMAP as a catalyst accelerates the reaction, preventing a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea, which would otherwise lower the yield.[8][12]

Caption: Steglich Esterification Workflow.

Experimental Protocol: Synthesis of a Generic Ethynyl Benzoate Ester

-

Reaction Setup: In a round-bottom flask, dissolve the ethynyl benzoic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 5-10 minutes.[12]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 to 12 hours. Monitor completion by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[11]

-

Work-up: Filter off the DCU precipitate and wash it with a small amount of DCM.

-

Extraction: Combine the filtrate and washings. Wash the organic solution sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by silica gel column chromatography.

Yamaguchi Esterification: Overcoming Steric Hindrance

The Yamaguchi esterification is a powerful method for the synthesis of esters, especially when dealing with sterically hindered carboxylic acids or alcohols.[13] It is renowned for its mild conditions and high yields.[14]

Principle & Mechanistic Insight

This two-step, one-pot procedure involves the initial formation of a mixed anhydride.[15] The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a tertiary amine base like triethylamine (Et₃N).[13][16] This forms a reactive mixed anhydride.

In the second step, the alcohol and a stoichiometric amount of DMAP are added.[15] The DMAP, acting as a potent nucleophilic catalyst, selectively attacks the less sterically hindered carbonyl of the ethynyl benzoic acid moiety in the mixed anhydride, forming the same highly reactive N-acylpyridinium intermediate seen in the Steglich reaction.[16][17] This intermediate is then rapidly intercepted by the alcohol to furnish the ester.[15]

Causality for Ethynyl Substrates: This method is exceptionally mild and avoids the use of acidic or strongly basic conditions that could compromise the alkyne. Its ability to couple sterically demanding partners makes it highly versatile. The high reactivity of the in-situ generated mixed anhydride and the subsequent DMAP-activated intermediate ensures efficient conversion, often at room temperature.[14]

Caption: Yamaguchi Esterification Workflow.

Experimental Protocol: Yamaguchi Esterification of 4-Ethynylbenzoic Acid

-

Anhydride Formation: To a solution of 4-ethynylbenzoic acid (1.0 eq) in anhydrous THF or toluene, add triethylamine (Et₃N) (1.1 eq). Stir for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.05 eq) and stir the mixture for 1-2 hours.

-

Ester Formation: In a separate flask, prepare a solution of the alcohol (1.5 eq) and DMAP (1.2 eq) in the same anhydrous solvent.

-

Coupling: Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 2-12 hours, monitoring by TLC.

-

Work-up: Quench the reaction with saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue by flash column chromatography.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a unique and powerful method for forming esters from primary and secondary alcohols with a characteristic inversion of stereochemistry at the alcohol's chiral center.[18][19]

Principle & Mechanistic Insight

The reaction involves the activation of the alcohol using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19] The PPh₃ and DEAD first react to form a phosphonium salt.[18] The alcohol then adds to this species, forming an oxyphosphonium salt, which is an excellent leaving group. The carboxylic acid is deprotonated by the reduced DEAD species to form a carboxylate anion. This carboxylate then acts as the nucleophile, displacing the activated hydroxyl group in a classic Sₙ2 reaction.[18]

Causality for Ethynyl Substrates: The Mitsunobu reaction is performed under very mild, neutral conditions, making it fully compatible with the ethynyl group. It is often a reaction of last resort when other methods fail, particularly with sensitive or precious alcohols. The main drawbacks are the stoichiometric phosphine oxide and reduced hydrazide byproducts, which can sometimes complicate purification.[20]

Caption: Mitsunobu Reaction Mechanism.

Experimental Protocol: Mitsunobu Esterification

-

Reaction Setup: Dissolve the ethynyl benzoic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the azodicarboxylate (DEAD or DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor by TLC.

-

Concentration: Remove the solvent under reduced pressure.

-

Purification: The purification of Mitsunobu reactions can be challenging due to byproducts. Direct purification by flash column chromatography is the most common method. Alternatively, precipitating the triphenylphosphine oxide by adding a nonpolar solvent (like diethyl ether or hexanes) can simplify the subsequent chromatography.

Comparative Analysis and Method Selection

Choosing the right protocol is critical for success. The following table summarizes the key features of each method to guide your decision-making process.

| Feature | Fischer-Speier Esterification | Steglich Esterification | Yamaguchi Esterification | Mitsunobu Reaction |

| Conditions | Acidic (H₂SO₄, p-TsOH), Reflux | Neutral, Room Temp or 0 °C | Neutral, Room Temp | Neutral, 0 °C to Room Temp |

| Key Reagents | Excess Alcohol, Acid Catalyst | DCC/EDC, cat. DMAP | TCBC, Et₃N, DMAP | PPh₃, DEAD/DIAD |

| Advantages | Inexpensive, simple reagents | Very mild, high yields, good for sensitive substrates | Excellent for sterically hindered substrates, high yields | Inversion of stereochemistry, good for sensitive alcohols |

| Disadvantages | Harsh conditions (risk to alkyne), equilibrium limited | Stoichiometric urea byproduct, DCC is an allergen | Requires stoichiometric activating agent & base | Stoichiometric byproducts complicate purification |

| Best For | Robust, simple primary alcohols where side reactions are not a concern. | Acid-sensitive substrates, standard primary and secondary alcohols. | Sterically hindered acids or alcohols. | Chiral secondary alcohols where stereochemical inversion is desired. |

General Experimental Workflow

Caption: General Experimental Workflow.

References

-

Frontiers. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers. [Link]

-

Wikipedia. (n.d.). Steglich esterification. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

-

FAQ. (2022). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?. [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]

-

University of Rochester. (n.d.). Acid to Ester - Common Conditions. [Link]

-

Wikipedia. (n.d.). Yamaguchi esterification. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

-

PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2024). (PDF) Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. ResearchGate. [Link]

-

Molbase. (n.d.). Ethyl 4-ethynylbenzoate (10602-03-6) Introduce. Molbase. [Link]

-

University of Colorado Boulder. (n.d.). Fischer Esterification Procedure. [Link]

- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

ResearchGate. (2026). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]

-

Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

-

LookChem. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. LookChem. [Link]

-

J-STAGE. (2008). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide [Ph. [Link]

-

IJSTR. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

California State University, Sacramento. (n.d.). Lab5 procedure esterification. [Link]/125lab5proc.pdf)

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Page loading... [wap.guidechem.com]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Yamaguchi Esterification [organic-chemistry.org]

- 18. Mitsunobu Reaction [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. tcichemicals.com [tcichemicals.com]

Using 4-((4-Pentylphenyl)ethynyl)benzoic acid as a mesogenic building block

Application Note: 4-((4-Pentylphenyl)ethynyl)benzoic Acid as a Mesogenic Building Block

Executive Summary

4-((4-Pentylphenyl)ethynyl)benzoic acid is a distinguished tolane-based mesogen characterized by a rigid diphenylacetylene core, a flexible pentyl alkyl tail, and a reactive carboxylic acid head group.[1] Unlike standard biphenyl liquid crystals (e.g., 5CB), the inclusion of the ethynyl (alkyne) spacer extends the

This guide provides a validated protocol for the synthesis, purification, and application of this molecule.[1] It serves two primary roles in advanced materials research:

-

Supramolecular Mesogen: Formation of hydrogen-bonded dimers that exhibit stable nematic/smectic phases.[1]

-

Reactive Synthon: A precursor for side-chain liquid crystal polymers (SCLCPs) and bent-core mesogens via esterification or amidation.[1]

Part 1: Material Properties & Structural Logic

The molecular design balances rigidity and flexibility to facilitate self-assembly.[1]

| Feature | Structural Component | Function |

| Rigid Core | Diphenylacetylene (Tolane) | Provides high aspect ratio and optical anisotropy ( |

| Flexible Tail | Induces fluidity and stabilizes the alignment; 5 carbons is often the "sweet spot" for room-temperature nematic phases.[1] | |

| Head Group | Benzoic Acid ( | Enables H-bonding dimerization (supramolecular LC) or covalent attachment (chemical handle).[1] |

Supramolecular Assembly Logic